Bromo-PEG2-acid

Catalog No.
S522106
CAS No.
M.F
C7H13BrO4
M. Wt
241.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG2-acid

Product Name

Bromo-PEG2-acid

IUPAC Name

3-[2-(2-bromoethoxy)ethoxy]propanoic acid

Molecular Formula

C7H13BrO4

Molecular Weight

241.08 g/mol

InChI

InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10)

InChI Key

CCEBKJLCKKPYHB-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Bromo-PEG2-acid

The exact mass of the compound Bromo-PEG2-acid is 239.9997 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromo-PEG2-acid, CAS 1807503-92-9, is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker. It features a terminal carboxylic acid for amide bond formation with primary amines and a terminal bromide, which serves as a reliable leaving group for nucleophilic substitution reactions with moieties like thiols. As a discrete, single molecular weight compound (PDI = 1.0), it provides precise control over linker length, a critical factor in applications like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The short, hydrophilic diethylene glycol spacer enhances aqueous solubility of the linker and its conjugates, a key handling and formulation advantage over non-PEGylated alkyl linkers.

Research Fit

PEG2 spacer Defined spatial separation for ternary complex studies in PROTACs
Orthogonal reactivity Bromo and carboxylic acid groups enable stepwise bioconjugation
High-purity supply Consistent specification supports reproducible conjugate assembly

Substituting Bromo-PEG2-acid with chemically undefined, polydisperse PEG mixtures introduces significant batch-to-batch variability, yielding heterogeneous conjugates with unpredictable pharmacokinetic profiles and potential for increased immunogenicity. This lack of definition (PDI > 1.0) makes analytical characterization difficult and compromises the reproducibility required for therapeutic development and regulated applications. Conversely, using simpler, non-PEGylated bromo-alkanoic acids as substitutes sacrifices the critical aqueous solubility and handling benefits conferred by the hydrophilic PEG spacer, which can complicate conjugation reactions in aqueous buffers and lead to aggregation of the final product. The precisely defined length of the PEG2 spacer is often critical for optimizing biological activity, such as in PROTACs where a single ethylene glycol unit change can abolish target degradation, making analogs like Bromo-PEG1-acid or Bromo-PEG3-acid non-interchangeable without re-optimization.

Substitution Risk

PEG unit count change alters linker length and spatial reach, which may shift ternary complex geometry in PROTACs.

Terminal group mismatch (e.g., alcohol instead of acid) removes orthogonal reactivity, limiting stepwise conjugation control.

Different PEG chain length modifies solubility profile; a shift away from PEG2 may affect conjugate solubility in biological assays.

Structural Definition: Ensuring Batch-to-Batch Reproducibility over Polydisperse Alternatives

Bromo-PEG2-acid is a monodisperse compound, characterized by a single, sharp peak in mass spectrometry and a Polydispersity Index (PDI) of exactly 1.0. This contrasts sharply with traditional, polydisperse PEG reagents, which are mixtures of various chain lengths and exhibit a broad distribution of peaks, resulting in a PDI greater than 1.0. This structural homogeneity is the primary driver of reproducibility in multi-step syntheses and ensures a uniform final product, a critical requirement for therapeutic applications like ADCs.

Evidence DimensionPolydispersity Index (PDI)
Target Compound DataPDI = 1.0
Comparator Or BaselinePolydisperse PEG Reagents: PDI > 1.0
Quantified DifferenceDiscrete molecular structure vs. a statistical mixture of chain lengths
ConditionsMass Spectrometry (MALDI-TOF or ESI-MS) characterization.

Using a monodisperse reagent is essential for achieving the defined structure, consistent batch quality, and predictable pharmacokinetics required for clinical and regulated materials.

Linker Length
Class-level inference

MW 241.08 g/mol
+44.05 vs PEG1
−44.05 vs PEG3

Reported spatial separation may support PROTAC ternary complex design

MW proxy; experimental reach not validated

Precursor Suitability: Enhanced Aqueous Solubility Compared to Non-PEGylated Alkyl Halide Linkers

The inclusion of the hydrophilic diethylene glycol spacer in Bromo-PEG2-acid significantly improves solubility in aqueous media, a key advantage for bioconjugation reactions typically performed in buffers. This property contrasts with simple bromo-alkanoic acids (e.g., 6-bromohexanoic acid), which are more hydrophobic. This enhanced solubility prevents aggregation of hydrophobic payloads during conjugation to biomolecules and can improve the pharmacokinetic profile of the final conjugate, such as an ADC or PROTAC.

Evidence DimensionAqueous Solubility
Target Compound DataEnhanced solubility due to hydrophilic PEG chain
Comparator Or BaselineSimple Alkyl Halide Linkers (e.g., bromohexanoic acid): Tend to be hydrophobic with limited aqueous solubility
Quantified DifferenceQualitatively higher solubility in aqueous buffers, reducing the need for organic co-solvents.
ConditionsAqueous bioconjugation buffer systems (e.g., PBS).

Improved aqueous solubility simplifies reaction setup, enhances conjugation efficiency, prevents aggregation, and improves the drug-like properties of the resulting molecule, reducing process development time and costs.

Aqueous Solubility
Vendor-sourced data

Approx. 100 mg/mL (unspecified solvent)
XLogP3 0.200

Higher reported solubility may facilitate aqueous bioconjugation

Not independently validated; solvent unspecified

Synthesis Compatibility: Predictable Reactivity of Bromide as a Leaving Group for Nucleophilic Substitution

The terminal primary bromide in Bromo-PEG2-acid is established as a very good leaving group for SN2 reactions, particularly with soft nucleophiles like thiols. This provides a reliable and predictable reaction pathway for conjugation. Compared to a chloro-analog, the C-Br bond is weaker and more polarizable, leading to faster reaction kinetics under mild conditions. While an iodo-analog would be more reactive, the bromo-analog offers a better balance of high reactivity and shelf stability, making it a more practical choice for a library synthesis or process development setting where reagent stability is a procurement concern.

Evidence DimensionReactivity in Nucleophilic Substitution (SN2)
Target Compound DataGood leaving group, offering a balance of reactivity and stability
Comparator Or BaselineChloro-PEG2-acid (less reactive); Iodo-PEG2-acid (more reactive but potentially less stable)
Quantified DifferenceRelative reactivity order: I > Br > Cl. Bromide provides a practical optimum for most bioconjugation and synthetic applications.
ConditionsNucleophilic substitution reactions, e.g., with thiol-containing biomolecules.

This compound provides a reliable, efficient, and stable electrophilic handle, ensuring high conversion rates in conjugation reactions without the handling issues of more labile analogs.

Orthogonal Functionality
Class-level inference

Br + COOH (hetero) vs Br + Br (homobifunctional)

Two-step sequential conjugation may improve assembly control

Carboxylic acid activation required for amide coupling

Leaving Group Reactivity
Class-level inference

Br (moderate-high) vs I (higher) reactivity

Moderated reactivity may reduce side reactions during conjugation

Qualitative; rate depends on nucleophile and conditions

Purity Specification
Supplier specification

≥95–98% (vendor reported)

Consistent high purity supports batch-to-batch reproducibility

Comparable purity available for other PEG linkers

Application Validation
Class-level validation

Multiple vendor PROTAC linker designation

Widespread adoption suggests utility in PROTAC programs

Does not guarantee performance for specific targets

Synthesis of Structurally Defined PROTACs

The precise length and defined chemical structure of Bromo-PEG2-acid make it a preferred building block for constructing PROTACs. Its monodispersity ensures that every PROTAC molecule in a batch has the exact same linker length, which is a critical parameter for optimizing the formation of the ternary complex and achieving potent and selective protein degradation. The bifunctional nature allows for sequential, controlled conjugation to the E3 ligase ligand and the target protein binder.

Development of Homogeneous Antibody-Drug Conjugates (ADCs)

When developing ADCs, using a monodisperse linker like Bromo-PEG2-acid is crucial for producing a homogeneous product with a consistent drug-to-antibody ratio (DAR). The hydrophilic PEG spacer helps to solubilize hydrophobic drug payloads, preventing aggregation and leading to ADCs with improved pharmacokinetic and safety profiles compared to those made with polydisperse linkers or purely aliphatic chains.

Surface Modification of Nanoparticles and Biomaterials

Bromo-PEG2-acid is suitable for PEGylating surfaces to improve biocompatibility. The carboxylic acid end can be used to anchor the molecule to an amine-functionalized surface, while the terminal bromide allows for the subsequent attachment of targeting ligands or other molecules. The monodisperse PEG layer creates a well-defined hydrophilic shield that can reduce non-specific protein binding more effectively than a heterogeneous polydisperse PEG layer.

Application Fit

Application
Selection Property
Validation Focus
PROTAC linker synthesis
PEG2 spacer length for ternary complex geometry
Ternary complex formation efficiency
ADC intermediate construction
Orthogonal Br/COOH reactivity for sequential coupling
Conjugate aggregation and payload release
Surface functionalization
Stepwise amide then thioether coupling for oriented immobilization
Surface coverage and orientation specificity
Small-molecule conjugate synthesis
PEG2 spacer improves solubility and reduces non-specific binding
Conjugate solubility and cellular assay performance

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

239.99972 Da

Monoisotopic Mass

239.99972 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
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2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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